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Compound of Interest

Compound Name: Bisindolylmaleimide V

Cat. No.: B1667442 Get Quote

Bisindolylmaleimides (BIMs) are a class of synthetic compounds, structurally related to the

natural product staurosporine, that are widely recognized as potent inhibitors of Protein Kinase

C (PKC) isozymes.[1] Due to their critical role in cellular signal transduction, PKC inhibitors like

BIMs are invaluable tools for basic research and have been investigated as therapeutic agents,

with some advancing to clinical trials, such as Enzastaurin and Ruboxistaurin.[1]

However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, BIMs

are not entirely specific for PKC and can interact with numerous other kinases and proteins,

leading to off-target effects. Understanding these off-target profiles is critical for interpreting

experimental results accurately and for anticipating potential side effects in clinical applications.

This guide provides a comparative overview of the off-target profiles of several common

bisindolylmaleimides, supported by experimental data and methodologies.

Data Presentation: Off-Target Profiles
The selectivity of bisindolylmaleimides varies significantly based on their chemical structure.

While initially developed as PKC inhibitors, broader screening methods have revealed a range

of additional targets. The following table summarizes the known primary and off-target

interactions for several well-studied BIMs.
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Compound Primary Target(s)
Known Off-Target
Kinases

Other Off-Target
Proteins

GF109203X (BIM-I) Pan-PKC inhibitor

p90RSK (RSK1,

RSK2, RSK3)[2],

Ste20-related kinase

(SLK), Cyclin-

dependent kinase 2

(CDK2)

Adenosine kinase,

Quinone reductase

type 2

Ro 31-8220 Pan-PKC inhibitor
p90RSK (RSK1,

RSK2, RSK3)[2]

Data not widely

available

Ro 32-0432 PKCα, PKCβI[3]
Shows selectivity over

PKCε[3]

Data not widely

available

Enzastaurin

(LY317615)
PKCβ[1][4] GSK-3β[5]

Data not widely

available

Ruboxistaurin

(LY333531)
PKCβ[1]

Data not widely

available

Data not widely

available

Bisindolylmaleimide IX PKC isoforms[6] B-Raf[7]

SARS-CoV-2

3CLpro[6], DNA

Topoisomerase IIa[7]

Bisindolylmaleimide

VIII
PKC isoforms

ACK1, 12 other

kinases at >80%

inhibition at 1.0µM[8]

Data not widely

available

Note: The extent of off-target profiling varies for each compound. Absence of data does not

necessarily imply perfect selectivity.

Quantitative Comparison of Inhibitory Activity
The following table presents half-maximal inhibitory concentrations (IC50) for GF109203X and

Ro 31-8220 against their primary PKC targets and the off-target p90RSK. This data highlights

how the relative potency against on- and off-targets can differ between compounds.
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Compound Target Kinase
IC50 (nM) at 50
µM ATP

IC50 (nM) at 5
mM ATP
(Physiological)

Reference

GF109203X PKCα 8 310 [2]

PKCε 12 170 [2]

RSK1 610 - [2]

RSK2 310 7400 [2]

RSK3 120 - [2]

Ro 31-8220 PKCα 4 150 [2]

PKCε 8 140 [2]

RSK1 200 - [2]

RSK2 36 930 [2]

RSK3 5 - [2]

Note: The inhibitory potency of these ATP-competitive inhibitors is significantly reduced at

physiological ATP concentrations, with Ro 31-8220 showing greater potency against the off-

target RSK2 than GF109203X under these conditions.[2]

Mandatory Visualization
Signaling and Experimental Diagrams
To visualize the biological context and experimental approaches for determining off-target

profiles, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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